molecular formula C6H7ClN2O2 B129315 4-Chloro-2,6-dimethoxypyrimidine CAS No. 6320-15-6

4-Chloro-2,6-dimethoxypyrimidine

Cat. No. B129315
CAS RN: 6320-15-6
M. Wt: 174.58 g/mol
InChI Key: JHNRTJRDRWKAIW-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

In a 250 mL round bottom flask, 2,4,6-trichloro-pyrimidine (11.41 g, 62.2 mmol) was dissolved in 140 mL MeOH. The flask was cooled to 0° C. NaOMe (25% in MeOH, 28.44 mL, 124.4 mmol) was added to the flask dropwise (in 30 minutes). The reaction was stirred at 0° C. for 2 hours, then was warmed up to room temperature for 1 hour. The reaction mixture was concentrated down. Ethyl acetate was added, followed by washing with water. The organic layer was concentrated down after drying over anhydrous sodium sulfate to give white solid (10.68 g, 98.4%). LC-MS shows 175.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 6.52 (s, 1H), 4.0 (s, 6H); 13C NMR (300 MHz, CDCl3): δ 172.55, 164.96, 161.03, 99.94, 54.42, 53.76.
Quantity
11.41 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
28.44 mL
Type
reactant
Reaction Step Two
Name
Yield
98.4%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH3:10][O-:11].[Na+].[CH3:13][OH:14]>>[Cl:9][C:4]1[CH:5]=[C:6]([O:11][CH3:10])[N:7]=[C:2]([O:14][CH3:13])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.41 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
140 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
28.44 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed up to room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
by washing with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated down
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.68 g
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.